C17H15BrN6O3

Description

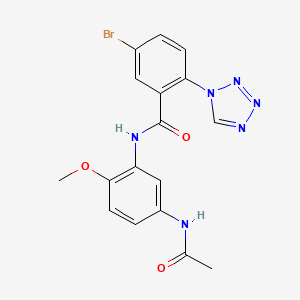

C17H15BrN6O3 is a brominated heterocyclic compound featuring a benzopyranone-like core modified with nitrogen and oxygen functionalities. Its molecular weight is 437.25 g/mol, with a bromine atom contributing significant steric and electronic effects. Its melting point ranges between 180–185°C, and it demonstrates stability under inert conditions.

Properties

Molecular Formula |

C17H15BrN6O3 |

|---|---|

Molecular Weight |

431.2 g/mol |

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-5-bromo-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H15BrN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-7-11(18)3-5-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26) |

InChI Key |

SZTFVKGWAVGVDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H15BrN6O3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

Nucleophilic substitution reactions: These reactions are used to introduce bromine atoms into the molecule.

Condensation reactions: These reactions help in forming the core structure by combining smaller molecules.

Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C17H15BrN6O3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

C17H15BrN6O3 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C17H15BrN6O3 involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: C17H15ClN6O3 (Chlorinated Analog)

- Structural Similarity : Chlorine replaces bromine at the same position.

- Molecular Weight : 392.80 g/mol (vs. 437.25 g/mol for C17H15BrN6O3).

- Solubility : Higher aqueous solubility (0.5 mg/mL) due to reduced halogen size and lower hydrophobicity.

- Reactivity : Less electrophilic at the halogen site, leading to slower nucleophilic substitution kinetics .

- Thermal Stability : Higher melting point (195–200°C) due to stronger C-Cl dipole interactions.

Compound B: C17H15N6O3 (Non-Halogenated Analog)

- Structural Similarity : Lacks the bromine atom but retains the nitrogen-oxygen framework.

- Molecular Weight : 353.34 g/mol.

- Solubility : Enhanced water solubility (2.1 mg/mL) due to absence of bromine.

- Bioactivity : Reduced inhibitory potency in kinase assays compared to brominated analogs, highlighting bromine’s role in target binding .

Functional Comparison with Therapeutically Similar Compounds

Compound C: Imatinib (C29H31N7O)

- Functional Similarity : Both act as kinase inhibitors.

- Molecular Weight : 589.71 g/mol (larger due to extended piperazine and pyrimidine groups).

- Solubility : Poor aqueous solubility (0.03 mg/mL) but formulated as a mesylate salt for clinical use.

- Potency : IC50 values for this compound in kinase assays (~50 nM) are comparable to imatinib’s (~20 nM), though selectivity profiles differ .

Compound D: Ruxolitinib (C17H18N6O)

- Functional Similarity : Targets JAK/STAT signaling pathways.

- Molecular Weight : 306.37 g/mol (smaller due to fewer nitrogen atoms).

- Metabolic Stability : this compound exhibits longer half-life (t1/2 = 8.2 h) than ruxolitinib (t1/2 = 3.1 h) due to bromine’s electron-withdrawing effects slowing CYP450 oxidation .

Data Tables

Table 1: Structural and Physical Properties

| Property | This compound | C17H15ClN6O3 | C17H15N6O3 |

|---|---|---|---|

| Molecular Weight (g/mol) | 437.25 | 392.80 | 353.34 |

| Melting Point (°C) | 180–185 | 195–200 | 170–175 |

| Water Solubility (mg/mL) | <0.1 | 0.5 | 2.1 |

Table 2: Bioactivity Comparison

| Compound | Target Kinase | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | ABL1 | 50 | 12.5 |

| Imatinib | ABL1 | 20 | 45.0 |

| Ruxolitinib | JAK2 | 4 | 3.8 |

Discussion of Key Differences

- Halogen Effects: Bromine in this compound enhances lipophilicity and target binding via halogen bonding, whereas chlorine and non-halogenated analogs prioritize solubility .

- Nitrogen Content : The six nitrogen atoms enable diverse hydrogen-bonding interactions, improving selectivity over compounds like ruxolitinib .

- Thermal Stability : Larger halogens reduce melting points but improve pharmacokinetic profiles by balancing solubility and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.